2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]1,3-dioxolan-5-ylamino group, a sulfonyl group, and a carboxylic acid group . These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]1,3-dioxolan-5-ylamino group, the sulfonyl group, and the carboxylic acid group would likely influence the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the sulfonyl group could undergo various substitution reactions, and the benzo[d]1,3-dioxolan-5-ylamino group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid has a variety of scientific research applications, including as a reagent in organic synthesis and as a biochemical tool for studying enzyme kinetics and protein-ligand interactions. In addition, this compound has been used as an inhibitor of a number of enzymes, including cytochrome P450, thiol proteases, and phosphodiesterases. This compound has also been used to study the biochemical and physiological effects of various drugs, as well as to identify potential drug targets.
Mechanism of Action
The mechanism of action of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid is not well understood. However, it is believed that this compound acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from performing its normal function. Additionally, this compound may act as an allosteric modulator of enzyme activity, whereby it binds to the enzyme at a site other than the active site and alters the enzyme’s conformation, resulting in a decrease in enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, thiol proteases, and phosphodiesterases. In addition, this compound has been shown to inhibit the growth of cancer cells, as well as to decrease the activity of certain inflammatory mediators.
Advantages and Limitations for Lab Experiments
The primary advantage of using 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid in laboratory experiments is its ability to inhibit a variety of enzymes, including cytochrome P450, thiol proteases, and phosphodiesterases. This makes this compound a useful tool for studying enzyme kinetics and protein-ligand interactions. However, this compound is not without its limitations. For example, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for research involving 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify additional potential drug targets. Additionally, research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or as an anti-inflammatory agent. Finally, research could be conducted to improve the stability and solubility of this compound, making it more suitable for use in laboratory experiments.
Synthesis Methods
2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid can be synthesized in a number of ways, including by the reaction of 5-amino-2-chloro-4-methoxybenzene-1,3-diol (1) with thiophosgene (2) in the presence of triethylamine (3). The reaction proceeds via a nucleophilic substitution reaction, with the thiophosgene acting as the nucleophile and the amine group of the 5-amino-2-chloro-4-methoxybenzene-1,3-diol acting as the electrophile. The reaction yields this compound as a white crystalline solid.
Safety and Hazards
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylsulfamoyl)-4,5-dimethoxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO8S/c1-23-13-5-10(6-17(19)20)16(8-14(13)24-2)27(21,22)18-11-3-4-12-15(7-11)26-9-25-12/h3-5,7-8,18H,6,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYKOHFBBFENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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